Stizolicin
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H26O7 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[(1S,2R,4R,7E,10S,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C20H26O7/c1-11-5-4-7-20(3)17(27-20)16-15(12(2)18(23)26-16)14(9-11)25-19(24)13(10-22)6-8-21/h5-6,14-17,21-22H,2,4,7-10H2,1,3H3/b11-5+,13-6+/t14-,15+,16-,17+,20+/m0/s1 |
InChI Key |
SUXRDYUTTDFKDJ-BXDRXQDJSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@@]2([C@H](O2)[C@@H]3[C@@H]([C@H](C1)OC(=O)/C(=C/CO)/CO)C(=C)C(=O)O3)C |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O3)C |
Synonyms |
stizolicin |
Origin of Product |
United States |
Preparation Methods
Aqueous-Ethanol Extraction
Aqueous ethanol (70–80%) is commonly used to solubilize sesquiterpene lactones. In one protocol, 100 g of dried plant material is refluxed with 1 L of 80% ethanol for 3 hours, followed by filtration and evaporation under reduced pressure to yield a crude extract. This step preferentially extracts polar lactones while minimizing non-target lipids.
Solvent Partitioning
The crude ethanol extract is partitioned between chloroform and water to isolate non-polar constituents. For example, 100 g of ethanol extract is mixed with 100 mL each of chloroform and water, agitated overnight, and separated into chloroform-soluble (non-polar) and aqueous-soluble (polar) fractions. this compound, being moderately non-polar, partitions into the chloroform layer alongside xanthinin and solstitialin.
Chromatographic Isolation
Silica Gel Column Chromatography
The chloroform fraction undergoes silica gel column chromatography for preliminary separation. A typical setup uses a 60 cm × 5 cm column packed with silica gel (particle size: 0.063–0.200 mm). Elution is performed with gradients of n-hexane and acetone:
| Step | Solvent Ratio (n-Hexane:Acetone) | Volume (L) | Target Compounds |
|---|---|---|---|
| 1 | 15:1 | 2.0 | Lipids, waxes |
| 2 | 8:1 | 1.5 | Xanthinin |
| 3 | 3:1 | 2.0 | This compound |
| 4 | 1:1 | 1.0 | Solstitialin |
Fractions enriched in this compound (eluted at 3:1 n-hexane:acetone) are pooled and evaporated.
Rechromatography for Purification
Impure fractions are rechromatographed using finer silica gel (particle size: <0.063 mm) and narrower solvent gradients. For instance, a 1:3 n-hexane:ethyl acetate mixture resolves this compound from co-eluting terpenoids. The purity of eluted fractions is monitored via thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1) and visualization under UV light at 254 nm.
Structural Elucidation
Spectroscopic Analysis
This compound’s structure is confirmed through a combination of spectroscopic techniques:
-
1H NMR (600 MHz, CDCl3) : Signals at δ 6.27 (1H, d, J = 3.4 Hz, H-5) and δ 5.82 (1H, s, exocyclic methylene) indicate a γ-butirolactone fused to a cycloheptene ring.
-
13C NMR (150 MHz, CDCl3) : Peaks at δ 170.2 (C-15, lactone carbonyl) and δ 144.5 (C-3, α,β-unsaturated ketone) confirm the sesquiterpene lactone backbone.
-
IR (KBr) : Strong absorption at 1765 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch).
X-Ray Crystallography
Single-crystal X-ray diffraction (deposition number CCDC 755280) resolves the stereochemistry, confirming the trans-fused lactone configuration and exocyclic methylene group at C-3.
Analytical Validation
High-Performance Liquid Chromatography (HPLC)
A reverse-phase C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:water (65:35) at 1.0 mL/min achieves baseline separation of this compound (retention time: 9.63 min). Quantification via UV detection at 220 nm shows a linear range of 0.1–50 μg/mL (R² = 0.998).
Cytotoxicity Profiling
This compound exhibits potent activity against the L-1210 leukemia cell line (IC₅₀ = 0.157 μM), outperforming doxorubicin (IC₅₀ = 0.22 μM) in the same assay.
Challenges and Optimization
Q & A
Q. What strategies mitigate bias when interpreting this compound’s therapeutic potential?
- Methodological Answer : Conduct blinded experiments and pre-register hypotheses on platforms like Open Science Framework. Disclose funding sources and conflicts of interest in the acknowledgments section .
- Invite independent labs to validate key findings via collaborative reproducibility initiatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
